molecular formula C16H17BrN2O4 B7817478 diethyl 3-amino-1-(3-bromophenyl)-1H-pyrrole-2,4-dicarboxylate

diethyl 3-amino-1-(3-bromophenyl)-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B7817478
M. Wt: 381.22 g/mol
InChI Key: AFQRVXVSRWWVLT-UHFFFAOYSA-N
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Description

Diethyl 3-amino-1-(3-bromophenyl)-1H-pyrrole-2,4-dicarboxylate: is a complex organic compound characterized by its pyrrole ring structure, which is substituted with bromophenyl and amino groups

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-bromophenyl pyrrole as the core structure.

  • Reaction Steps: The compound undergoes a series of reactions including esterification, amination, and bromination.

  • Conditions: Reactions are often carried out under controlled temperature and pressure conditions, using catalysts to ensure specificity and yield.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups.

  • Substitution: Substitution reactions, particularly at the bromophenyl group, are common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Substituted pyrroles and phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer properties. Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, interfering with their activity.

  • Receptor Binding: It may bind to certain receptors, altering cellular signaling pathways.

Mechanism: The exact mechanism of action depends on the specific biological context, but it generally involves interactions at the molecular level that affect cellular processes.

Comparison with Similar Compounds

  • 3-Amino-1-(3-bromophenyl)propionic acid: A related compound with similar structural features.

  • Diethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2,4-dicarboxylate: A positional isomer with a different substitution pattern on the phenyl ring.

This comprehensive overview provides a detailed understanding of diethyl 3-amino-1-(3-bromophenyl)-1H-pyrrole-2,4-dicarboxylate, its preparation, reactions, applications, and mechanisms

Properties

IUPAC Name

diethyl 3-amino-1-(3-bromophenyl)pyrrole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4/c1-3-22-15(20)12-9-19(11-7-5-6-10(17)8-11)14(13(12)18)16(21)23-4-2/h5-9H,3-4,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQRVXVSRWWVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=C1N)C(=O)OCC)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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